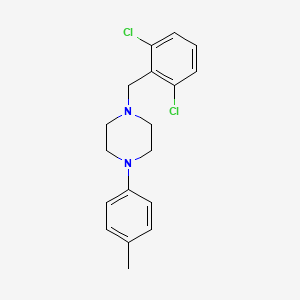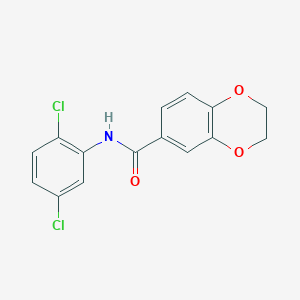
2-(4-chlorophenoxy)-N-(5-chloro-2-pyridinyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(5-chloro-2-pyridinyl)-2-methylpropanamide is a chemical compound that belongs to the class of herbicides known as pyridinecarboxamides. It is commonly known as pyroxasulfone and is used to control weeds in various crops. In recent years, pyroxasulfone has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism of Action
Pyroxasulfone works by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for the production of chlorophyll in plants. This leads to the death of the targeted weeds.
Biochemical and physiological effects:
Pyroxasulfone has been shown to have low toxicity in mammals and has no significant effects on human health. However, it can have adverse effects on non-target organisms such as fish and aquatic invertebrates.
Advantages and Limitations for Lab Experiments
Pyroxasulfone has several advantages for use in laboratory experiments. It is stable under a wide range of conditions and has a long shelf life. However, it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on pyroxasulfone. One area of interest is the development of new formulations and delivery methods to increase its efficacy and reduce its impact on non-target organisms. Another area of interest is the study of its potential use as an anti-cancer and anti-inflammatory agent. Additionally, research on the environmental fate and transport of pyroxasulfone can help to better understand its potential impact on ecosystems.
Synthesis Methods
Pyroxasulfone is synthesized through a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with 2-methylpropanamide to form 2-chloro-4-nitrophenyl-2-methylpropanamide. This compound is then reacted with 5-chloro-2-pyridinecarboxylic acid to form 2-(4-chlorophenoxy)-N-(5-chloro-2-pyridinyl)-2-methylpropanamide.
Scientific Research Applications
Pyroxasulfone has several potential applications in various fields of scientific research. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Pyroxasulfone has also been studied for its potential use as an anti-inflammatory agent due to its ability to suppress the production of inflammatory cytokines.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-15(2,21-12-6-3-10(16)4-7-12)14(20)19-13-8-5-11(17)9-18-13/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJCIGJAHLKRNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5855793.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)
![N-[2-(methylthio)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5855818.png)


![4-fluoro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5855830.png)

![4-methyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5855843.png)
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)
